ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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Description
Ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a useful research compound. Its molecular formula is C17H14Cl2N2O3 and its molecular weight is 365.21. The purity is usually 95%.
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Mechanism of Action
Target of Action
The exact target of this compound is currently unknown. It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzimidazole nucleus in the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The exact mechanism of interaction often depends on the specific structure of the compound and the nature of its target.
Biochemical Pathways
For example, some indole derivatives have been reported to have antiviral activity, suggesting they may interfere with viral replication pathways .
Result of Action
Based on the wide range of activities exhibited by similar compounds, it can be speculated that the effects could be diverse, depending on the specific target and the nature of the interaction .
Biological Activity
Ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS: 339013-49-9) is a benzimidazole derivative that has garnered attention due to its potential pharmacological properties. This compound features a dichlorobenzyl moiety and an oxo group that contribute to its biological activity. The benzimidazole scaffold is known for its diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C17H14Cl2N2O3
- Molar Mass : 365.21 g/mol
- IUPAC Name : Ethyl 3-[(3,4-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate
Biological Activity Overview
The biological activities of benzimidazole derivatives are well-documented in literature. This compound is particularly noted for its antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial effects. In vitro studies have shown that compounds similar to ethyl 3-(3,4-dichlorobenzyl)-2-oxo exhibit significant activity against various bacterial strains:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | MIC = 0.78 µg/ml | |
Escherichia coli | Moderate activity | |
Methicillin-resistant S. aureus (MRSA) | MIC = 0.39 µg/ml | |
Pseudomonas aeruginosa | Variable activity |
These findings suggest that the compound may serve as a promising candidate for developing new antibiotics.
Antitumor Activity
Research indicates that benzimidazole derivatives can inhibit tumor growth through various mechanisms, including the induction of reactive oxygen species (ROS). For instance, studies have shown that certain benzimidazole compounds increase superoxide dismutase activity while decreasing catalase levels, leading to enhanced oxidative stress in cancer cells:
Compound | Cell Line | Effect | Reference |
---|---|---|---|
Benzimidazole derivative | MCF-7 | Induces apoptosis via ROS | |
Ethyl derivative | Various cancer lines | Cytotoxic effects observed |
Structure-Activity Relationship (SAR)
The structure of ethyl 3-(3,4-dichlorobenzyl)-2-oxo influences its biological activity significantly. Modifications in the benzimidazole core or the substituents on the benzyl group can enhance or diminish its efficacy against specific targets. For example:
- The presence of halogen atoms (like chlorine) on the benzyl ring has been associated with increased antimicrobial potency.
- The ethyl ester group contributes to solubility and bioavailability, which are critical for therapeutic effectiveness.
Case Studies
Several studies have been conducted to evaluate the pharmacological potential of benzimidazole derivatives:
- Study on Antimicrobial Activity : A recent study synthesized various benzimidazole derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to ethyl 3-(3,4-dichlorobenzyl)-2-oxo demonstrated promising antibacterial properties comparable to standard antibiotics like ciprofloxacin .
- Anticancer Evaluation : Another study focused on the anticancer properties of benzimidazole derivatives showed that certain modifications led to significant cytotoxic effects on cancer cell lines such as MCF-7 and HepG2. These compounds induced apoptosis through ROS-mediated pathways .
Properties
IUPAC Name |
ethyl 3-[(3,4-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-2-24-17(23)21-15-6-4-3-5-14(15)20(16(21)22)10-11-7-8-12(18)13(19)9-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGHWSZPHFTVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.